molecular formula C20H21N7 B2997405 2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile CAS No. 2415629-24-0

2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile

Cat. No. B2997405
CAS RN: 2415629-24-0
M. Wt: 359.437
InChI Key: WHVFLAKKMOQONO-UHFFFAOYSA-N
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Description

2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile is a chemical compound that belongs to the family of quinoline-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile involves the inhibition of specific enzymes, as mentioned earlier. The compound binds to the active site of the enzyme, preventing its activity and leading to downstream effects on cellular processes. The exact mechanism of action may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme being inhibited. Inhibition of protein kinase C, for example, has been shown to have anti-cancer effects, as this enzyme plays a crucial role in the proliferation and survival of cancer cells. Inhibition of phosphodiesterase has been shown to have potential therapeutic effects in the treatment of erectile dysfunction, as this enzyme plays a role in the regulation of blood flow to the penis. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile in lab experiments is its specificity towards certain enzymes. This allows for targeted inhibition of specific cellular processes, which can be useful in studying the role of these processes in disease development. However, one limitation is that the compound may have off-target effects, leading to unintended consequences in cellular processes.

Future Directions

There are many future directions for the study of 2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile. One potential direction is the development of more specific inhibitors for specific enzymes, allowing for more targeted inhibition of cellular processes. Another direction is the study of the compound's potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile involves the reaction of 2-chloro-4-nitroquinoline with 1-(6-dimethylaminopyridazin-3-yl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with potassium cyanide to form the final compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

2-[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes, including protein kinase C, phosphodiesterase, and cyclin-dependent kinase. These enzymes play crucial roles in various cellular processes, and their dysregulation has been implicated in the development of many diseases, including cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

2-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7/c1-25(2)18-7-8-19(24-23-18)26-9-11-27(12-10-26)20-13-15(14-21)16-5-3-4-6-17(16)22-20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVFLAKKMOQONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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